N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine
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Overview
Description
N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine is a chemical compound characterized by the presence of dichlorophenyl and heptan-2-yl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine typically involves the reaction of 2,4-dichlorophenylethylamine with heptan-2-ylamine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)ethan-1-one: Shares the dichlorophenyl group but differs in the rest of the structure.
1-(2-Allyloxy)-2-(2,4-dichlorophenyl)ethyl-1H-imidazole: Contains a similar dichlorophenyl group but has an imidazole ring instead of the ethane-1,2-diamine backbone.
Uniqueness
N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
627522-04-7 |
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Molecular Formula |
C17H28Cl2N2 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-[2-(2,4-dichlorophenyl)ethyl]-N'-heptan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C17H28Cl2N2/c1-3-4-5-6-14(2)21-12-11-20-10-9-15-7-8-16(18)13-17(15)19/h7-8,13-14,20-21H,3-6,9-12H2,1-2H3 |
InChI Key |
VPGJYPNBBPEYRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NCCNCCC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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